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Mechanism of Action: An NF-kB Pathway Inhibitor

Edasalonexent is designed as a bifunctional prodrug. It remains stable in the extracellular environment but
is hydrolyzed intracellularly by the enzyme fatty acid amide hydrolase (FAAH) to release its two bioactive
components, salicylic acid and DHA, directly inside the cell [1] [2]. This simultaneous intracellular delivery
enables synergistic inhibition of the NF-kB pathway, which is chronically and aberrantly activated in DMD
due to the lack of dystrophin [1].

The following diagram illustrates the pathway of DMD muscle degeneration and how Edasalonexent

intervenes:
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DMD pathology and Edasalonexent inhibition mechanism.

Activated NF-kB drives the expression of genes responsible for inflammation, muscle protein breakdown,

and suppression of muscle regeneration [1] [2]. By inhibiting this central pathway, edasalonexent aims to
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modify the disease course by reducing muscle degeneration and allowing for improved muscle regeneration

[1].

Summary of Key Quantitative Data

Data from clinical trials provides evidence for the biological and functional effects of edasalonexent.

Table 2: Clinical Trial Efficacy and Biomarker Data

Study / Parameter

Findings

Phase 1 (Adults) [1]
NF-kB Gene Expression
Proteasome Gene Expression

MoveDMD Phase 2 (Boys with
DMD) [3] [4]

MRI T2 Relaxation Time

Muscle Function

Biomarkers

PolarisDMD Phase 3 (Boys with
DMD) [5]

North Star Ambulatory
Assessment (NSAA)

Timed Function Tests (TFTs)

Significant decrease after 2 weeks (P = 0.02)

Significant decrease after 2 weeks (P = 0.002)

Statistically significant improvement after 12 weeks

Slowed disease progression and preserved function over 72
weeks

Decrease in NF-kB-regulated genes; improvements in
biomarkers of muscle health and inflammation

Consistent but not statistically significant less decline vs.
placebo at 52 weeks

Consistent but not statistically significant less decline vs.
placebo
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Study / Parameter Findings
Age Subgroup Analysis (=6 Showed more robust and statistically significant differences for
years) some assessments

Table 3: Safety and Tolerability Profile

Category Details

Most Common Adverse Mild gastrointestinal events, primarily diarrhea [3] [5]

Events

Serious Adverse Events No serious adverse events reported in edasalonexent groups in Phase
2 trial [3]

Overall Profile Generally well-tolerated with a manageable safety profile in Phase 3 [5]

Experimental Protocols for Key Assessments

The following methodologies were critical for evaluating edasalonexent's activity and efficacy in clinical

trials.

e NF-xB Pathway Pharmacodynamics [1]:

o Method: Blood samples were collected from subjects to isolate peripheral blood mononuclear
cells (PBMCs).

o Analysis: RNA was extracted from PBMCs, and the expression profiles of NF-kB pathway
genes and proteasome genes were analyzed using microarray or RT-PCR.

o Significance: This directly measured the drug's target engagement and biological activity in
humans.

e Muscle Health Assessment via MRI [3]:

o Protocol: In the MoveDMD trial, boys with DMD underwent MRI scans of their lower legs.
o Measurement: The MRI T2 relaxation time was quantified. Elevated T2 times indicate
increased water content, which in DMD reflects muscle inflammation, edema, and fat infiltration.
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o Significance: A decrease in T2 relaxation time with treatment suggests a reduction in disease-
associated muscle inflammation and damage.

¢ Functional Capacity Evaluation [5]:

o Primary Tool: The North Star Ambulatory Assessment (NSAA), a 17-item functional scale
rated on a 3-point scale for activities like standing, walking, jumping, and rising from the floor.
o Timed Function Tests (TFTs):
= 4-Stair Climb: Time taken to climb four standard steps.
= 10-Meter Run/Walk: Time to cover 10 meters.
= Time to Stand from Supine: Time to rise from lying on the floor to a standing position.
o Administration: These tests were performed at baseline and specific intervals (e.g., weeks 12,
26, 39, 52) by trained and certified clinical evaluators.

Research and Development Considerations

o Target Population: The Phase 3 results suggested a more pronounced treatment effect in younger
boys (<6 years old) [5]. This highlights the potential importance of early intervention, before

significant and irreversible muscle damage has occurred.

¢ Place in the Treatment Landscape: As a mutation-independent therapy, edasalonexent could be used
in all DMD patients. Its non-steroidal mechanism offers a potential alternative for patients who cannot
tolerate glucocorticoids [5]. Furthermore, because it acts on a downstream pathway, it has the potential

to be used in combination with mutation-specific therapies like exon-skipping drugs or gene therapy

[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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